molecular formula C12H14O2 B2796777 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 952511-65-8

2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2796777
CAS No.: 952511-65-8
M. Wt: 190.242
InChI Key: OETAGHMATZNMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, is characterized by its unique structure, which includes a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene ring system. This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Introduction of Methyl Groups: The introduction of methyl groups at the 2-position can be accomplished using alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The indene ring system can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives have shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

    2,3-Dihydro-5-methyl-1H-indene: This compound has a similar indene ring system but with a single methyl group at the 5-position.

    2,3-Dihydro-4,6-dimethyl-1H-indene: This compound features two methyl groups at the 4 and 6 positions of the indene ring.

Comparison:

    Structural Differences: The position and number of methyl groups differentiate these compounds from 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Chemical Properties: The presence of the carboxylic acid group in this compound imparts unique chemical properties, such as acidity and the ability to form esters and amides.

    Biological Activity: The biological activities of these compounds may vary based on their structure. The specific arrangement of functional groups can influence their interaction with biological targets.

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)6-9-4-3-8(11(13)14)5-10(9)7-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETAGHMATZNMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-65-8
Record name 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.